molecular formula C9H7NO5 B3331309 furan-2-carboxylic acid N-hydroxysuccinimide ester CAS No. 80751-52-6

furan-2-carboxylic acid N-hydroxysuccinimide ester

Cat. No. B3331309
Key on ui cas rn: 80751-52-6
M. Wt: 209.16 g/mol
InChI Key: GVUSKKBAJHAFND-UHFFFAOYSA-N
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Patent
US04826814

Procedure details

2-Furanecarboxylic acid (2.0 g), 2.26 g of N-hydroxysuccinimide and 3.76 g of the water-soluble carbodiimide hydrochloride were stirred overnight at room temperature in tetrahydrofuran (THF for short)/methylene chloride. The reaction mixture was concentrated to dryness under reduced pressure, and the residue was extracted with ethyl acetate. The organic layer was washed successively with 10% hydrochloric acid, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure. The residue was recrystallized from isopropanol to give 2.8 g of N-(2-furoyloxy)succinimide (melting point 126°-127° C.). To a solution of 1.79 g of the resulting succinimide and 2.0 g of N6 -benzyloxycarbonyl-L-lysine in THF/water was added 2.9 g of triethylamine, and the mixture was stirred overnight at room temperature. THF was evaporated under reduced pressure, and the residual solution was adjusted to pH 2-3 with 10% hydrochloric acid, and then extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure. The residue was purified by column chromatography (CHP20P column; 30%→60% acetonitrile/water gradient) to give 2.3 g of N2 -(2-furoyl)-N6 -benzyloxycarbonyl-L-lysine [α]D25 : -4.6° (methanol). An aliquote (1.35 g) of this product and 1.0 g of the diester A were dissolved in methylene chloride, and 0.66 g of the water-soluble carbodiimide hydrochloride was added. The mixture was stirred overnight at room temperature. The reaction mixture was washed successively with 10% hydrochloric acid, saturated aqueous sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated to dryness under reduced pressure. The residue was reprecipitated from ether/ethanol to give 1.8 g of ethyl 1-[N2 -(2-furoyl)-N6 -benzyloxycarbonyl-L-lysyl-01 -ethyl-gamma-D-glutamyl]indoline-2(S)-carboxylate (mp: 120°-123° C.). To a solution of 1.65 g of the resulting ethyl ester in dioxane was added 6.85 ml of 1N-NaOH, and the mixture was stirred at room temperature for 1 hour. The mixture was then acidified with 10% hydrochloric acid, and then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was crystallized from petroleum ether/ethyl acetate, and collected by filtration to give 1.50 g of 1-[N2 -(2-furoyl)-N6 -benzyloxycarbonyl-L-lysyl-gamma-D-glutamyl]indoline-2(S)-carboxylic acid. To a methanol solution of 1.35 g of this product were added 0.35 g of ammonium formate and 0.4 g of 10% palladium carbon, and the mixture was stirred at room temperature for 7 hours. The catalyst was removed, and methanol was evaporated under reduced pressure. Ethyl acetate was then added, and the mixture was extracted with 10% hydrochloric acid. The extract was chromatographed on a column of CHP20P using acetonitrile/water (0%→60% gradient) as an eluent to give a fraction containing about 70% of the desired product. The fraction was purified by column chromatography [a column of ODS-Q3 (a product of Wako Pure Chemical Co., Ltd.) having a diameter of 4 cm and a length of 30 cm; acetonitrile/1% trifluoroacetic acid=1/9)] to give 0.65 g of a powder. The powder was further chromatographed on a column of CHP20P (0%→60% acetonitrile/water gradient), and concentrated to dryness under reduced pressure. The residue was dissolved in water, and lyophilized to give 0.3 g of the captioned compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].O[N:10]1[C:14](=[O:15])[CH2:13][CH2:12][C:11]1=[O:16].O.C(Cl)Cl>O1CCCC1>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([O:8][N:10]1[C:14](=[O:15])[CH2:13][CH2:12][C:11]1=[O:16])=[O:7]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
2.26 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
3.76 g
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed successively with 10% hydrochloric acid, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(=O)ON1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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